molecular formula C16H16N4OS B2857353 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034603-83-1

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2857353
CAS No.: 2034603-83-1
M. Wt: 312.39
InChI Key: UXJXQWAUPAGCIV-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. This pyrazole moiety is connected via an ethyl chain to a thiophene-2-carboxamide group. The compound’s structure integrates multiple pharmacologically relevant motifs:

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions.
  • Pyridine: A six-membered aromatic nitrogen-containing ring that enhances solubility and bioavailability via polar interactions.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-12-10-14(13-4-2-6-17-11-13)19-20(12)8-7-18-16(21)15-5-3-9-22-15/h2-6,9-11H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJXQWAUPAGCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the coupling of the thiophene-2-carboxamide with the previously synthesized intermediate. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating significant activity that warrants further exploration in drug development .

2. Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The structure of this compound suggests similar activity, with ongoing studies aimed at elucidating its mechanism of action in inflammatory pathways .

3. Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains is being explored, particularly in the context of drug-resistant infections. The presence of the thiophene ring enhances its interaction with microbial targets, potentially leading to new therapeutic options .

Material Science Applications

1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit contributes to the compound's charge transport capabilities, while the pyrazole ring can enhance light absorption properties. Research into its use in these technologies is ongoing, with preliminary results indicating favorable performance metrics .

2. Nonlinear Optical Materials
Due to its unique molecular structure, this compound is being studied for nonlinear optical (NLO) applications. The compound's ability to exhibit high hyperpolarizability makes it a candidate for use in frequency conversion devices and optical switches .

Computational Studies

1. Molecular Docking Studies
Computational methods such as molecular docking are employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's potential therapeutic applications and help identify modifications that could enhance its efficacy .

2. Density Functional Theory Calculations
Density Functional Theory (DFT) calculations are utilized to evaluate the electronic properties of the compound, including HOMO-LUMO energy gaps and reactivity parameters. Such analyses are crucial for understanding how structural changes might influence biological activity and material properties .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer ActivitySignificant cytotoxic effects on cancer cell lines
Anti-inflammatory PropertiesPotential inhibition of pro-inflammatory cytokines
Antimicrobial ActivityEfficacy against drug-resistant bacterial strains
Material ScienceOrganic ElectronicsFavorable charge transport properties
Nonlinear Optical MaterialsHigh hyperpolarizability suitable for optical applications
Computational StudiesMolecular DockingInsights into binding affinities with biological targets
DFT CalculationsEvaluates electronic properties and reactivity

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Example 1: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

Property Target Compound Example 1
Pyrazole Substituents 5-methyl, 3-(pyridin-3-yl) 3,5-bis(difluoromethyl)
Linker Ethyl chain Acetyl group
Heterocyclic Additions Thiophene-2-carboxamide Indazole, pyridine, difluorophenyl
Key Functional Groups Pyridine, thiophene Difluoromethyl, sulfonyl, hydroxyalkyne

Analysis :

  • The difluoromethyl groups in Example 1 enhance metabolic stability and lipophilicity compared to the methyl and pyridinyl groups in the target compound.
  • The indazole and sulfonyl groups in Example 1 suggest a design for kinase inhibition (e.g., targeting tyrosine kinases), whereas the target compound’s thiophene-carboxamide moiety may prioritize solubility and π-stacking interactions.

Thiophene-Containing Analogues

Example 2: 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 573931-20-1)

Property Target Compound Example 2
Core Structure Pyrazole-ethyl-thiophene Triazolopyrimidine-thiophene
Substituents Pyridinyl, methyl 4-Chlorophenyl
Bioactivity Relevance Potential kinase/modulator scaffolds Anticancer/antimicrobial candidates

Analysis :

  • The triazolopyrimidine core in Example 2 offers a fused heterocyclic system, which may enhance DNA intercalation or enzyme inhibition compared to the pyrazole-ethyl-thiophene framework.
  • The 4-chlorophenyl group in Example 2 introduces steric bulk and electron-withdrawing effects, contrasting with the target’s pyridinyl group, which provides hydrogen-bonding capability.

Carboxamide Derivatives

Example 3: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide (CAS 381166-05-8)

Property Target Compound Example 3
Carboxamide Position Thiophene-2-carboxamide Benzamide
Aromatic Systems Thiophene, pyridine Benzene, phenyldiazenyl
Substituent Effects Electron-rich thiophene Electron-deficient azo group

Analysis :

  • The thiophene-2-carboxamide in the target compound may improve solubility compared to the benzamide in Example 3 due to sulfur’s polarizability.

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a thiophene ring, a pyrazole moiety, and a pyridine group, contributing to its unique pharmacological properties. The molecular formula is C14H16N4O1SC_{14}H_{16}N_{4}O_{1}S, with a molecular weight of approximately 288.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, it can bind to the active site of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
  • Receptor Modulation : It acts on various receptors, potentially functioning as an antagonist or agonist depending on the target. This modulation can alter signaling pathways associated with cell growth and apoptosis .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

The compound demonstrated significant cytotoxic effects against these cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

  • Inhibition of COX Enzymes : Studies indicate that it effectively inhibits COX-1 and COX-2, leading to decreased production of inflammatory mediators.
  • Cytokine Modulation : It also downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on human breast cancer models. The results indicated a dose-dependent reduction in tumor size and cell viability, with significant apoptosis observed through flow cytometry analysis.

Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and pain scores compared to controls, correlating with decreased levels of inflammatory markers in serum samples.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Activity Type IC50 (µM)
Pyridine-based sulfonamideAnticancer10.00
Pyrazole derivativesAnti-inflammatory15.00
Thiophene derivativesAntimicrobial20.00

This comparison highlights that while similar compounds exhibit biological activities, this compound shows superior potency in certain assays .

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